molecular formula C8H8BrFS B2566737 1-[(2-Bromoethyl)sulfanyl]-4-fluorobenzene CAS No. 339363-85-8

1-[(2-Bromoethyl)sulfanyl]-4-fluorobenzene

Cat. No.: B2566737
CAS No.: 339363-85-8
M. Wt: 235.11
InChI Key: JQLPZBNYQCHXSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2-Bromoethyl)sulfanyl]-4-fluorobenzene typically involves the reaction of 4-fluorothiophenol with 2-bromoethanol in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures . The general reaction scheme is as follows:

4-Fluorothiophenol+2-BromoethanolK2CO3,DMFThis compound\text{4-Fluorothiophenol} + \text{2-Bromoethanol} \xrightarrow{\text{K}_2\text{CO}_3, \text{DMF}} \text{this compound} 4-Fluorothiophenol+2-BromoethanolK2​CO3​,DMF​this compound

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions ensures consistent product quality and scalability .

Chemical Reactions Analysis

Types of Reactions

1-[(2-Bromoethyl)sulfanyl]-4-fluorobenzene undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromoethyl group can be substituted by nucleophiles such as amines or thiols.

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The bromoethyl group can be reduced to form ethyl derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or primary amines in polar aprotic solvents (e.g., DMF, DMSO) at moderate temperatures.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in organic solvents.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.

Major Products Formed

    Nucleophilic Substitution: Formation of azidoethyl or aminoethyl derivatives.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of ethyl derivatives.

Scientific Research Applications

1-[(2-Bromoethyl)sulfanyl]-4-fluorobenzene is utilized in various scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organosulfur compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical agents.

    Industry: Employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[(2-Bromoethyl)sulfanyl]-4-fluorobenzene involves its interaction with specific molecular targets and pathways. The bromoethyl group can undergo nucleophilic substitution reactions, leading to the formation of biologically active derivatives. The sulfanyl group can participate in redox reactions, influencing cellular oxidative stress pathways .

Comparison with Similar Compounds

Similar Compounds

  • 1-[(2-Bromoethyl)sulfanyl]benzene
  • 1-[(2-Bromoethyl)sulfanyl]-4-chlorobenzene
  • 1-[(2-Bromoethyl)sulfanyl]-4-methylbenzene

Uniqueness

1-[(2-Bromoethyl)sulfanyl]-4-fluorobenzene is unique due to the presence of the fluorine atom on the benzene ring, which imparts distinct electronic properties and reactivity compared to its analogs. The fluorine atom can influence the compound’s lipophilicity, metabolic stability, and binding affinity to biological targets .

Properties

IUPAC Name

1-(2-bromoethylsulfanyl)-4-fluorobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrFS/c9-5-6-11-8-3-1-7(10)2-4-8/h1-4H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQLPZBNYQCHXSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1F)SCCBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrFS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.